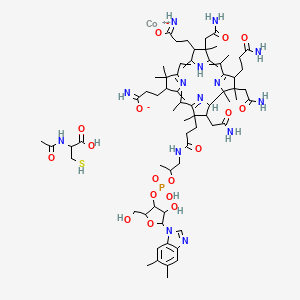

![molecular formula C75H98N14O15S2 B10848187 Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848187.png)

Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF is a synthetic analogue of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to mimic the biological activity of somatostatin, with modifications to enhance its stability and potency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for maintaining its three-dimensional structure.

Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Various reagents depending on the desired modification, such as N-methylation using methyl iodide (CH3I) in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as derivatives with substituted functional groups .

Scientific Research Applications

Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Employed in research on somatostatin receptors and their role in cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, diabetes, and neurodegenerative diseases.

Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1). Upon binding, it inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels. This leads to the inhibition of hormone secretion and cell proliferation. The compound also activates phosphotyrosine phosphatase and Na+/H+ exchanger pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

- Des-Ala1,2,5-[D-Trp8,IAmp9]SRIF

- Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF

- Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]SRIF

Uniqueness

Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF is unique due to its specific modifications, including the incorporation of D-tryptophan, isoleucine amide, and N-methylated threonine. These modifications enhance its stability, receptor binding affinity, and resistance to enzymatic degradation, making it a potent and long-lasting analogue of somatostatin .

Properties

Molecular Formula |

C75H98N14O15S2 |

|---|---|

Molecular Weight |

1499.8 g/mol |

IUPAC Name |

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-11-methyl-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C75H98N14O15S2/c1-43(2)78-38-50-30-28-49(29-31-50)35-58-70(98)88-63(44(3)91)72(100)85-60(36-48-23-13-8-14-24-48)74(102)89(5)64(45(4)92)73(101)86-61(40-90)71(99)87-62(75(103)104)42-106-105-41-53(77)65(93)80-55(27-17-18-32-76)66(94)81-56(33-46-19-9-6-10-20-46)67(95)82-57(34-47-21-11-7-12-22-47)68(96)84-59(69(97)83-58)37-51-39-79-54-26-16-15-25-52(51)54/h6-16,19-26,28-31,39,43-45,53,55-64,78-79,90-92H,17-18,27,32-38,40-42,76-77H2,1-5H3,(H,80,93)(H,81,94)(H,82,95)(H,83,97)(H,84,96)(H,85,100)(H,86,101)(H,87,99)(H,88,98)(H,103,104)/t44-,45-,53-,55-,56-,57+,58+,59+,60+,61+,62+,63-,64-/m1/s1 |

InChI Key |

YZXQZTRDHNBZMS-YNBIXHCXSA-N |

Isomeric SMILES |

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)C)CC7=CC=CC=C7)O |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)C)CC7=CC=CC=C7)C(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-3-[(5S,8S)-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonan-4-yl]-1-(4-fluorophenyl)propan-1-ol](/img/structure/B10848112.png)

![6-N-[4-(4-phenylpiperazin-1-yl)butyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B10848115.png)

![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848126.png)

![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate](/img/structure/B10848141.png)

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-2-oxo-1,4-dihydroquinazoline-3-carboxylate](/img/structure/B10848147.png)

![Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF](/img/structure/B10848151.png)

![Des-AA1,2,5,12,13-[D-Trp8]SRIF](/img/structure/B10848165.png)

![Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF](/img/structure/B10848167.png)

![[3-[[3-[2,3-Di(octadeca-9,12-dienoyloxy)propoxy-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-octadeca-9,12-dienoyloxypropyl] octadeca-9,12-dienoate](/img/structure/B10848172.png)

![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3S)-3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848183.png)

![Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF](/img/structure/B10848190.png)